Leu CNU
CAS No.: 102586-03-8
Cat. No.: VC20744001
Molecular Formula: C10H18ClN3O4
Molecular Weight: 279.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102586-03-8 |
|---|---|
| Molecular Formula | C10H18ClN3O4 |
| Molecular Weight | 279.72 g/mol |
| IUPAC Name | methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylpentanoate |
| Standard InChI | InChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1 |
| Standard InChI Key | IPNGOEYIKUFLIC-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O |
| SMILES | CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
| Canonical SMILES | CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
Leu CNU is characterized by a leucine backbone with a nitrosocarbamoyl group attachment. The compound features a chloroethyl moiety that contributes to its reactivity profile and potential applications. The molecular structure can be represented as follows:
| Structural Component | Description |
|---|---|
| Base Structure | Leucine methyl ester |
| Functional Group | Nitrosocarbamoyl |
| Reactive Moiety | 2-chloroethyl |
| Stereochemistry | L-configuration (natural amino acid configuration) |
The compound's structural characteristics suggest potential for biological interactions, particularly considering the established importance of leucine as an essential amino acid in protein synthesis and metabolic regulation .
Physical and Chemical Properties
While comprehensive physical property data specific to Leu CNU is limited in current literature, some properties can be inferred based on its molecular structure and related compounds:
| Property | Value/Description |
|---|---|
| Molecular Weight | 279.72 g/mol |
| Physical State | Likely solid at room temperature |
| Solubility | Potential solubility in organic solvents based on structural features |
| Stability | May exhibit sensitivity to hydrolysis due to the nitrosocarbamoyl group |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Leu CNU likely involves multiple reaction steps similarly to other amino acid derivatives. Based on scientific understanding of related compounds, a probable synthetic pathway would involve:
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Protection of the amino group of L-leucine
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Esterification to form the methyl ester
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Reaction with 2-chloroethyl isocyanate
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Nitrosation of the resulting intermediate
This synthetic approach would be consistent with established methods for preparing other nitrosocarbamoyl derivatives of amino acids, though specific conditions for Leu CNU synthesis warrant further documentation in the literature.
Reaction Conditions and Considerations
The synthesis of nitrosocarbamoyl compounds generally requires careful control of reaction conditions due to the reactive nature of the intermediates. Similar compounds have been synthesized under controlled temperature and atmospheric conditions to maximize yield and purity.
Biochemical Interactions and Mechanisms
Mechanistic Considerations
The presence of a chloroethyl group in Leu CNU suggests potential for alkylation reactions, which could have implications for its reactivity with biological nucleophiles. Additionally, the nitrosocarbamoyl functionality could undergo various transformations under physiological conditions, potentially releasing reactive species.
Research Applications and Findings
Current Research Status
Research specifically focused on Leu CNU appears limited in the current scientific literature, representing a significant gap in knowledge. This compound shares structural similarities with other leucine derivatives that have been studied in various biochemical contexts.
For context, leucine derivatives like N-Cbz-L-Leucine (CAS: 2018-66-8) have been extensively characterized and are commercially available for research purposes . These better-documented compounds provide indirect insights that may be relevant to understanding Leu CNU.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| Leu CNU | C10H18ClN3O4 | 279.72 g/mol | Nitrosocarbamoyl, chloroethyl | 102586-03-8 |
| N-Cbz-L-Leucine | C14H19NO4 | 265.3 g/mol | Carboxybenzyl, carboxylic acid | 2018-66-8 |
Analytical Methods and Characterization
Spectroscopic Analysis
While specific spectroscopic data for Leu CNU is limited in the available literature, standard analytical methods for similar compounds would likely include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification and fragmentation pattern analysis
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Infrared Spectroscopy for functional group identification
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UV-Vis Spectroscopy for chromophore characterization
Chromatographic Methods
Purification and analysis of Leu CNU would likely employ chromatographic techniques similar to those used for other amino acid derivatives:
| Technique | Application | Parameters |
|---|---|---|
| HPLC | Purity assessment, isolation | Reverse phase, typically with C18 columns |
| TLC | Reaction monitoring | Various solvent systems based on polarity |
| GC-MS | Volatile derivative analysis | After appropriate derivatization |
Research Limitations and Future Directions
Current Knowledge Gaps
The scientific literature presents several notable gaps regarding Leu CNU:
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Limited published studies specifically focused on Leu CNU
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Incomplete characterization of physical and chemical properties
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Undefined biological activity profile
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Unclear application potential in research or industrial contexts
Recommendations for Future Research
To address these knowledge gaps, future research might productively focus on:
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Comprehensive physical and chemical characterization of Leu CNU
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Development of optimized synthetic routes
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Investigation of potential biological activities
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Comparative studies with other leucine derivatives
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Exploration of structural modifications to enhance specific properties
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